molecular formula C24H30N4O2 B11363664 2-{2-[1-(morpholin-4-yl)ethyl]-1H-benzimidazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide

2-{2-[1-(morpholin-4-yl)ethyl]-1H-benzimidazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide

Cat. No.: B11363664
M. Wt: 406.5 g/mol
InChI Key: QDAJOSHHVWRAJI-UHFFFAOYSA-N
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Description

2-{2-[1-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE is a complex organic compound that features a benzodiazole core, a morpholine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[1-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where morpholine reacts with an appropriate electrophilic intermediate.

    Formation of the Acetamide Group: The acetamide group is introduced through acylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the benzodiazole core, potentially converting it to a dihydrobenzodiazole derivative.

    Substitution: The compound can undergo various substitution reactions, especially at the phenyl and benzodiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic and nucleophilic reagents, such as halogens and alkylating agents, are commonly employed.

Major Products

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted benzodiazole and phenyl derivatives.

Scientific Research Applications

2-{2-[1-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{2-[1-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodiazole core can bind to various receptors, modulating their activity, while the morpholine ring can enhance the compound’s solubility and bioavailability. The acetamide group may contribute to the compound’s stability and ability to form hydrogen bonds with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • **2-{2-[1-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE
  • **2-{2-[1-(PIPERIDIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE
  • **2-{2-[1-(PYRROLIDIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE

Uniqueness

The presence of the morpholine ring in 2-{2-[1-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE distinguishes it from similar compounds. This ring enhances the compound’s solubility and bioavailability, making it a more effective candidate for pharmaceutical applications. Additionally, the specific arrangement of functional groups in this compound may result in unique biological activities and interactions with molecular targets.

Properties

Molecular Formula

C24H30N4O2

Molecular Weight

406.5 g/mol

IUPAC Name

2-[2-(1-morpholin-4-ylethyl)benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide

InChI

InChI=1S/C24H30N4O2/c1-18(2)28(20-9-5-4-6-10-20)23(29)17-27-22-12-8-7-11-21(22)25-24(27)19(3)26-13-15-30-16-14-26/h4-12,18-19H,13-17H2,1-3H3

InChI Key

QDAJOSHHVWRAJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C(C)N4CCOCC4

Origin of Product

United States

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